1-Ethoxy-2,4-difluorobenzene
Overview
Description
1-Ethoxy-2,4-difluorobenzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH2CH3) at the first position and two fluorine atoms at the second and fourth positions
Mechanism of Action
Target of Action
1-Ethoxy-2,4-difluorobenzene is a chemical compound that primarily targets aromatic compounds in organic chemistry . It interacts with these compounds through electrophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving aromatic compounds. The compound’s interaction with these pathways results in the substitution of hydrogen atoms in the aromatic ring with the this compound molecule .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Ethoxy-2,4-difluorobenzene are not well-studied. It is known that aromatic ethers like this compound can participate in various biochemical reactions. They can act as weak bases, forming salts with strong acids, and as Lewis bases, forming adducts with Lewis acids
Molecular Mechanism
It is known that aromatic ethers can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a storage temperature of 2-8°C and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-difluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of 2,4-difluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and fluorine substituents influence the reactivity and regioselectivity of the benzene ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride or sulfuric acid.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 1-ethoxy-2,4-difluoro-5-bromobenzene.
Scientific Research Applications
1-Ethoxy-2,4-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Ethoxy-2,4-difluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1-Methoxy-2,4-difluorobenzene: Similar in structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2,6-difluorobenzene: Similar but with fluorine atoms at the second and sixth positions.
1-Ethoxy-4-fluorobenzene: Contains only one fluorine atom at the fourth position.
Uniqueness: The presence of both ethoxy and fluorine substituents in this compound imparts unique chemical properties, such as altered reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
1-ethoxy-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKVFURNXPNGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309194 | |
Record name | 1-Ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-20-9 | |
Record name | 1-Ethoxy-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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